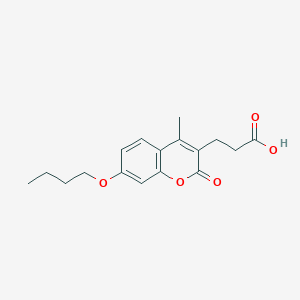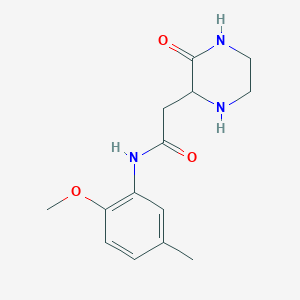![molecular formula C18H19IN2O2 B4711453 2-iodo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4711453.png)
2-iodo-N-[3-(pentanoylamino)phenyl]benzamide
Descripción general
Descripción
2-iodo-N-[3-(pentanoylamino)phenyl]benzamide, also known as IPAB, is a chemical compound that has gained significant attention in scientific research. The compound is a potent inhibitor of the deubiquitinating enzyme USP14, which plays a crucial role in regulating protein degradation in cells.
Mecanismo De Acción
The mechanism of action of 2-iodo-N-[3-(pentanoylamino)phenyl]benzamide involves the inhibition of USP14, which is a deubiquitinating enzyme that regulates the degradation of proteins in cells. USP14 is overexpressed in several types of cancer, leading to the accumulation of oncoproteins and subsequent tumor growth. This compound binds to the catalytic domain of USP14, inhibiting its activity and leading to the accumulation of ubiquitinated proteins. This, in turn, triggers the unfolded protein response and subsequent cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of USP14 activity, the accumulation of ubiquitinated proteins, and the induction of cell death in cancer cells. In addition, this compound has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. Moreover, this compound has been demonstrated to inhibit the replication of several viruses, including Zika virus and dengue virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-iodo-N-[3-(pentanoylamino)phenyl]benzamide in lab experiments is its potent inhibitory activity against USP14. This makes it a valuable tool for studying the role of USP14 in protein degradation and its potential therapeutic applications in various diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which can affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on 2-iodo-N-[3-(pentanoylamino)phenyl]benzamide, including the development of more potent and selective USP14 inhibitors, the investigation of the compound's potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. Moreover, the use of this compound as a tool for studying the role of USP14 in protein degradation and its interactions with other cellular pathways is an area of active research.
Aplicaciones Científicas De Investigación
2-iodo-N-[3-(pentanoylamino)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. The compound has been shown to inhibit the activity of USP14, leading to the accumulation of ubiquitinated proteins and subsequent cell death in cancer cells. In addition, this compound has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. Moreover, this compound has been demonstrated to inhibit the replication of several viruses, including Zika virus and dengue virus.
Propiedades
IUPAC Name |
2-iodo-N-[3-(pentanoylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN2O2/c1-2-3-11-17(22)20-13-7-6-8-14(12-13)21-18(23)15-9-4-5-10-16(15)19/h4-10,12H,2-3,11H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKQFRBVKQEZSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N~1~-[4-(acetylamino)phenyl]-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4711390.png)
![9-ethyl-3-[(4-ethyl-1-piperazinyl)methyl]-9H-carbazole](/img/structure/B4711397.png)
![2-methyl-3-phenyl-5-[(2-pyrimidinylthio)methyl]pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4711411.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{2-[(3-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4711419.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(2-ethoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B4711427.png)


![isopropyl 2-[(phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4711437.png)


![(3aR,7aS)-2-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4711467.png)
![2-(4-methoxyphenyl)-N-({4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)acetamide](/img/structure/B4711471.png)